Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Overview

Description

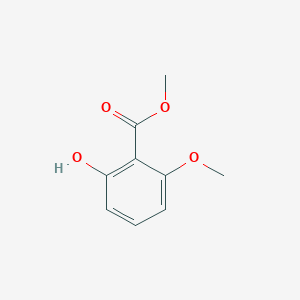

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 228.29 . The IUPAC name for this compound is ethyl 5-acetyl-2-amino-4-methyl-1H-1lambda3-thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of this compound and similar compounds is often achieved through multicomponent condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst . This method, known as Gewald’s method, is a well-established classical approach for the preparation of 2-aminothiophenes .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14NO3S/c1-4-14-10 (13)7-5 (2)8 (6 (3)12)15-9 (7)11/h15H,4,11H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 228.29 .Scientific Research Applications

Synthesis and Characterization

This compound has been synthesized through the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, highlighting its accessible preparation. The structure is characterized by elementary analysis and MHz spectrometry, revealing its novel fluorescence property. This indicates its potential in fluorescence applications and material sciences, where specific fluorescence characteristics are essential (Guo Pusheng, 2009).

Applications in Dyeing and Textiles

Further research demonstrates its application in the synthesis of novel heterocyclic disperse dyes with the thiophene moiety for dyeing polyester fibers. These dyes exhibit excellent fastness properties, although they have poor photostability. This application is significant in the textile industry, suggesting the compound's role in developing new materials with desirable dyeing properties (O. Iyun et al., 2015).

Synthetic Utility in Heterocyclic Chemistry

The compound's synthetic utility is showcased in its involvement in the preparation of thieno[3,4-d]pyrimidines, indicating its role in constructing complex heterocyclic systems. These reactions provide a pathway to ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, essential in medicinal chemistry and drug discovery for generating biologically active molecules (S. A. Ryndina et al., 2002).

Mechanism of Action

Target of Action

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Mode of Action

It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at different positions of the thiophene ring .

Biochemical Pathways

Given the wide range of biological and physiological functions exhibited by thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22829 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties , suggesting that this compound may have similar effects.

Action Environment

The compound’s storage temperature (2~8 °c) suggests that it may be sensitive to temperature .

properties

IUPAC Name |

ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXJRFAEPGDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344491 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57773-41-8 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How was Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate synthesized and what analytical techniques were employed for its structural characterization?

A1: this compound was successfully synthesized through a one-pot reaction utilizing acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine [, ]. The structure of the synthesized compound was confirmed using a combination of analytical techniques. Elemental analysis was performed to determine the elemental composition, providing information about the relative amounts of carbon, hydrogen, nitrogen, oxygen, and sulfur present in the molecule. Additionally, MHz spectrometry, likely referring to Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to elucidate the compound's structure. NMR spectroscopy provides detailed insights into the connectivity and environment of atoms within a molecule, confirming the presence of specific functional groups and their arrangement. [, ]

Q2: What are the key structural features of this compound and how do they influence its packing?

A2: this compound exhibits an intramolecular N—H⋯O hydrogen bond, which plays a crucial role in stabilizing the molecule's conformation. [] This interaction occurs between the hydrogen atom attached to the nitrogen (N—H) and the oxygen atom of the carbonyl group (C=O) within the same molecule. Furthermore, the packing of the molecules within the crystal lattice is reinforced by additional intermolecular N—H⋯O hydrogen bonds. These interactions occur between neighboring molecules, further stabilizing the overall structure. It is also worth noting that two of the methyl groups in the molecule exhibit disorder, with their hydrogen atoms occupying two different positions with equal probability. [] This disorder highlights the dynamic nature of the molecule and its ability to adopt slightly different conformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)